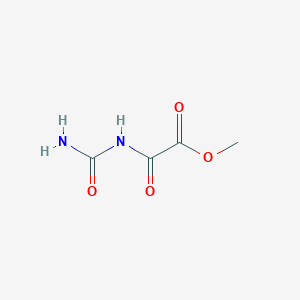
Methyl (carbamoylamino)(oxo)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (carbamoylamino)(oxo)acetate: is an organic compound with the molecular formula C4H6N2O4 It is a derivative of carbamic acid and oxoacetic acid, featuring both ester and amide functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Direct Esterification: One common method to synthesize methyl (carbamoylamino)(oxo)acetate involves the esterification of carbamoylaminoacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Amidation: Another route involves the amidation of methyl oxoacetate with carbamoylamine. This reaction can be facilitated by using coupling agents like dicyclohexylcarbodiimide (DCC) to activate the carboxyl group, making it more reactive towards the amine.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Methyl (carbamoylamino)(oxo)acetate can undergo oxidation reactions, particularly at the oxo group, leading to the formation of carboxylic acids.
Reduction: Reduction of the oxo group can yield hydroxyl derivatives, which can further react to form various alcohols.
Substitution: The ester and amide groups can participate in nucleophilic substitution reactions, where nucleophiles replace the existing functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Ammonia (NH3), primary amines (RNH2).
Major Products:
Oxidation: Formation of carbamoylaminoacetic acid.
Reduction: Formation of methyl (carbamoylamino)(hydroxy)acetate.
Substitution: Formation of various substituted carbamoylaminoacetates.
Applications De Recherche Scientifique
Chemistry: Methyl (carbamoylamino)(oxo)acetate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving ester and amide bonds. It serves as a model substrate for investigating enzymatic mechanisms.
Medicine: Potential applications in pharmaceuticals include its use as a precursor for the synthesis of bioactive compounds. Its derivatives may exhibit therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry: In the chemical industry, this compound is utilized in the production of specialty chemicals and polymers. Its functional groups allow for diverse chemical modifications, making it a versatile intermediate.
Mécanisme D'action
The mechanism of action of methyl (carbamoylamino)(oxo)acetate involves its interaction with nucleophiles and electrophiles. The ester and amide groups can undergo hydrolysis, leading to the formation of carbamoylaminoacetic acid and methanol. The oxo group can participate in redox reactions, altering the compound’s reactivity and properties.
Molecular Targets and Pathways:
Enzymatic Hydrolysis: Enzymes such as esterases and amidases can catalyze the hydrolysis of this compound, leading to the formation of its hydrolysis products.
Redox Pathways: The oxo group can be involved in redox reactions, influencing the compound’s biological activity and interactions.
Comparaison Avec Des Composés Similaires
Methyl (carbamoylamino)acetate: Lacks the oxo group, making it less reactive in redox reactions.
Ethyl (carbamoylamino)(oxo)acetate: Similar structure but with an ethyl ester group instead of a methyl ester, affecting its solubility and reactivity.
Methyl (carbamoylamino)(hydroxy)acetate: Contains a hydroxyl group instead of an oxo group, altering its chemical properties and reactivity.
Uniqueness: Methyl (carbamoylamino)(oxo)acetate is unique due to the presence of both ester and amide functional groups along with an oxo group. This combination of functional groups provides a versatile platform for various chemical reactions, making it a valuable compound in synthetic chemistry and industrial applications.
Propriétés
Numéro CAS |
530084-26-5 |
|---|---|
Formule moléculaire |
C4H6N2O4 |
Poids moléculaire |
146.10 g/mol |
Nom IUPAC |
methyl 2-(carbamoylamino)-2-oxoacetate |
InChI |
InChI=1S/C4H6N2O4/c1-10-3(8)2(7)6-4(5)9/h1H3,(H3,5,6,7,9) |
Clé InChI |
FXWBFAMESOYLBF-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(=O)NC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Pyrazolo[3,4-A]pyrrolizine](/img/structure/B14214608.png)

![(2S)-1-[(2,2,6,6-Tetramethylcyclohexyl)oxy]butan-2-ol](/img/structure/B14214613.png)
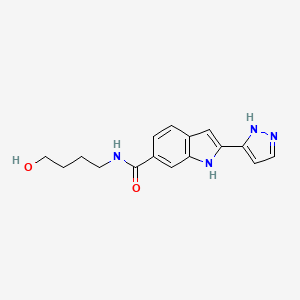
![1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(pyren-1-ylmethylamino)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14214628.png)
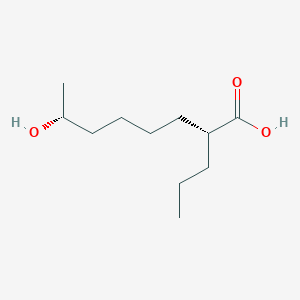

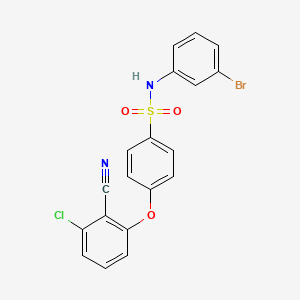
![10-[(Oxan-2-yl)oxy]dec-1-en-6-yn-5-ol](/img/structure/B14214655.png)
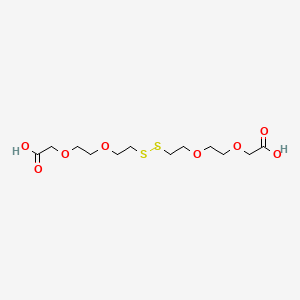
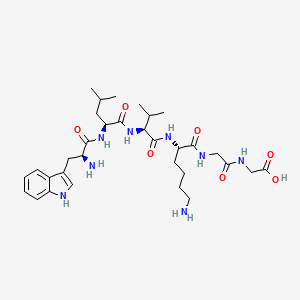
![Oxazole, 2-[4-(1,1-dimethylethyl)phenyl]-4,5-dimethyl-](/img/structure/B14214662.png)

